4-Hydroxybutyl methanesulfonate

Description

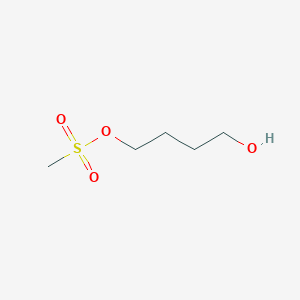

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGASLDTWAZHIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195407 | |

| Record name | 4-Methanesulfonyloxybutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42729-95-3 | |

| Record name | 4-Methanesulfonyloxybutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042729953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, monomethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methanesulfonyloxybutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol, monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Chemistry and Synthesis Research

In the realm of organic chemistry, 4-hydroxybutyl methanesulfonate (B1217627) is valued as a bifunctional molecule. This means it possesses two different reactive sites, allowing it to participate in a variety of chemical transformations. The hydroxyl group can be involved in reactions such as esterification or etherification, while the methanesulfonate group is an excellent leaving group, readily displaced by nucleophiles in substitution reactions. masterorganicchemistry.com

This dual reactivity makes it a useful building block for constructing more complex molecules. For instance, it can be used in alkylation reactions, where the four-carbon butyl chain is attached to another molecule. google.com The hydroxyl end of the molecule can either be protected during the alkylation and then deprotected for further reactions, or it can be the site of a subsequent transformation. This step-wise reactivity allows for the controlled and sequential addition of different chemical functionalities.

One notable application is in the synthesis of derivatives of naturally occurring compounds, such as in the creation of novel anti-viral agents. mdpi.com In this context, 4-hydroxybutyl methanesulfonate can be used to introduce a flexible four-carbon linker into a larger molecular scaffold, which can then be further modified. mdpi.com The ability to precisely control the introduction of this linker is crucial for developing new therapeutic agents with improved properties.

Role As a Chemical Impurity in Pharmaceutical Production Research

Direct Alkylation Approaches in this compound Synthesis

Direct alkylation to form this compound is not a commonly reported primary synthetic route. The synthesis of this compound and its derivatives often involves the alkylation of a precursor with a butyl group or the alkylation using a 4-hydroxybutyl derivative that is subsequently mesylated. For instance, in the synthesis of certain heterocyclic compounds, an amine can be alkylated with a suitable 4-halobutyl derivative, which is then converted to the desired methanesulfonate. nih.govcardiff.ac.uk

Esterification Routes for this compound Formation

Esterification is a fundamental method for the synthesis of this compound. This process typically involves the reaction of an alcohol with a sulfonic acid or its derivative. organic-chemistry.orgrsc.org In the context of this compound, this would entail the reaction of 1,4-butanediol with methanesulfonic acid or, more commonly, methanesulfonyl chloride. This reaction is a specific type of esterification known as mesylation.

The direct esterification of 1,4-butanediol with methanesulfonic acid can be challenging due to the need to control the reaction to favor mono-esterification over di-esterification and to manage the water produced during the reaction. pqri.org A more common and efficient approach is the use of methanesulfonyl chloride, which reacts readily with the hydroxyl group of 1,4-butanediol in the presence of a base. ulisboa.pt

| Reactants | Catalyst/Base | Solvent | Product | Notes |

| 1,4-Butanediol, Methanesulfonyl Chloride | Triethylamine (B128534) | Dichloromethane | This compound | This is a common and efficient method for mono-mesylation. |

| 1,4-Butanediol, Methanesulfonic Anhydride (B1165640) | Triethylamine, Pyridine, etc. | Acetone, THF, Acetonitrile | This compound | This method avoids the formation of chlorinated byproducts. google.com |

Conversion of Precursors to this compound

The conversion of readily available precursors is the most prevalent strategy for synthesizing this compound.

Mesylation of 1,4-Butanediol and Analogous Alcohols

The most direct and widely used method for preparing this compound is the selective mesylation of 1,4-butanediol. ulisboa.pt This reaction involves treating 1,4-butanediol with one equivalent of methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction. researchgate.netescholarship.org Careful control of the stoichiometry is crucial to favor the formation of the mono-mesylated product over the di-mesylated byproduct, busulfan. ulisboa.ptgoogle.com

The reaction proceeds via nucleophilic attack of one of the hydroxyl groups of 1,4-butanediol on the sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion. chemistrysteps.commasterorganicchemistry.com The use of methanesulfonic anhydride is an alternative that avoids the generation of corrosive HCl. google.com

Table 1: Reagents and Conditions for Mesylation of 1,4-Butanediol

| Mesylating Agent | Base | Solvent | Key Considerations |

| Methanesulfonyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | Stoichiometric control is critical for mono-substitution. ulisboa.ptresearchgate.netescholarship.org |

| Methanesulfonic Anhydride | Triethylamine, Pyridine | Acetone, Acetonitrile | Avoids formation of HCl; excess anhydride can be quenched with water. google.com |

Formation in the Context of Complex Molecule Synthesis

This compound often serves as a crucial intermediate in the multi-step synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). pharmafeatures.comnih.govresearchgate.netflavine.com In these synthetic sequences, a molecule containing a 4-hydroxybutyl moiety may be synthesized first, followed by mesylation of the hydroxyl group to create a good leaving group for subsequent nucleophilic substitution or other transformations. mdpi.comgoogle.com

For example, a precursor alcohol can be prepared through various reactions, such as the reduction of a corresponding carboxylic acid or ester. mdpi.com This alcohol is then converted to this compound in situ or as an isolated intermediate. This strategy is employed to introduce a four-carbon chain with a reactive handle at one end. cardiff.ac.uk

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the reaction of 1,4-butanediol with methanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur of the methanesulfonyl chloride. chemistrysteps.com The presence of a non-nucleophilic base, such as triethylamine, is essential to scavenge the HCl produced, thereby driving the reaction to completion. researchgate.net

An alternative mechanism for mesylation involves the formation of a highly reactive sulfene (B1252967) intermediate (H₂C=SO₂) from the reaction of methanesulfonyl chloride with the base. chemistrysteps.com This sulfene is then rapidly trapped by the alcohol. However, for the reaction of alcohols with methanesulfonyl chloride, the direct nucleophilic attack on the sulfur is the more commonly depicted mechanism in undergraduate and many research contexts. chemistrysteps.commasterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxybutyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Moiety

The methanesulfonate group (-OMs) is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion. This reactivity is central to the biological activity of its parent compound, busulfan (B1668071), which functions as an alkylating agent. The carbon atom attached to the methanesulfonate group in 4-hydroxybutyl methanesulfonate is electrophilic and susceptible to attack by nucleophiles.

In biological systems, nucleophilic sites on DNA, such as the N7 position of guanine (B1146940), can attack the electrophilic carbon, leading to alkylation of the DNA. nih.gov This is a critical mechanism by which busulfan and its intermediates exert their cytotoxic effects. medchemexpress.com The general principle of nucleophilic substitution on a methanesulfonate ester involves the displacement of the mesylate group by a nucleophile (Nu:), as depicted in the following reaction:

R-OMs + Nu: → R-Nu + MsO⁻

The efficiency of this reaction is influenced by the nature of the nucleophile, the solvent, and the steric environment of the reaction center.

Alkylation Mechanisms and Substrate Reactivity

The alkylation reactions of methanesulfonates can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dictated by the structure of the alkyl group. nih.gov

Sₙ2 Mechanism: Primary methanesulfonates, such as this compound, predominantly react via an Sₙ2 pathway. nih.gov This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: Secondary and tertiary methanesulfonates are more prone to reacting through an Sₙ1 mechanism. nih.gov This pathway involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.

The reactivity of this compound as an alkylating agent is a balance between its ability to undergo nucleophilic attack and its stability in the reaction medium.

Hydrolytic Degradation Pathways of this compound

This compound is an intermediate in the hydrolysis of busulfan in aqueous solutions. oup.comresearchgate.net The degradation process involves the nucleophilic attack of water on the electrophilic carbon atom, leading to the displacement of the methanesulfonate group.

The primary products of this hydrolysis are 1,4-butanediol (B3395766) and methanesulfonic acid. oup.com The reaction can be represented as:

HO-(CH₂)₄-OMs + H₂O → HO-(CH₂)₄-OH + MsOH

The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net This degradation pathway is significant in understanding the stability and fate of busulfan and its metabolites in aqueous environments.

Intramolecular Cyclization Reactions and Product Formation (e.g., Tetrahydrofuran)

A significant reaction pathway for this compound is intramolecular cyclization. The hydroxyl group within the same molecule can act as an internal nucleophile, attacking the electrophilic carbon bearing the methanesulfonate leaving group. This results in the formation of a five-membered cyclic ether, tetrahydrofuran (B95107) (THF). oup.comresearchgate.net

This intramolecular Sₙ2 reaction is generally rapid and is a major pathway for the degradation of this compound. researchgate.net The formation of THF is a key detoxification pathway for busulfan, as THF is generally less toxic than the alkylating intermediates. oup.com The reaction is as follows:

HO-(CH₂)₄-OMs → (CH₂)₄O + MsOH

Comparative Reactivity Studies of this compound

The reactivity of this compound can be compared to other alkyl sulfonates to understand the influence of the alkyl chain and the leaving group. For instance, the reactivity of various methanesulfonates in Sₙ1 and Sₙ2 reactions has been studied. nih.gov Generally, the leaving group ability of sulfonate esters follows the order: trifluoromethanesulfonate (B1224126) (triflate) > methanesulfonate (mesylate) > p-toluenesulfonate (tosylate).

4 Hydroxybutyl Methanesulfonate As a Key Intermediate in Organic Synthesis

Precursor Role in Drug Synthesis Research

One of the most significant applications of 4-hydroxybutyl methanesulfonate (B1217627) in medicinal chemistry is its role as a key precursor in the synthesis of the anticancer drug Busulfan (B1668071). nih.gov Busulfan, chemically known as 1,4-butanediol (B3395766) dimethanesulfonate, is an alkylating agent used in the treatment of chronic myeloid leukemia. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

The synthesis of Busulfan typically involves the reaction of 1,4-butanediol with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a base like pyridine. openmedicinalchemistryjournal.comgoogle.comgoogle.com In this process, 4-hydroxybutyl methanesulfonate is a logical, albeit often unisolated, intermediate. The reaction proceeds in a stepwise manner where one hydroxyl group of 1,4-butanediol is first mesylated to form this compound. The subsequent mesylation of the remaining hydroxyl group yields the final product, Busulfan. gpatindia.com

The mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride. The use of a base is crucial to neutralize the HCl produced and to deprotonate the hydroxyl group, increasing its nucleophilicity.

Table 1: Synthesis of Busulfan

| Reactants | Reagents | Product | Significance |

|---|---|---|---|

| 1,4-Butanediol | Methanesulfonyl Chloride, Pyridine | Busulfan | Anticancer drug (alkylating agent) openmedicinalchemistryjournal.com |

This synthetic route highlights the importance of the bifunctional nature of the starting material, where this compound represents the halfway point to the final, symmetrically disubstituted drug molecule. The efficiency of this reaction makes it a cornerstone in the production of this important chemotherapeutic agent.

Application in the Synthesis of Diverse Organic Scaffolds

The reactivity of this compound makes it a versatile reagent for the construction of a wide array of organic structures. The mesylate group can be displaced by a variety of nucleophiles, while the hydroxyl group can be used for further functionalization or to direct the reactivity of the molecule.

This compound is an effective agent for the alkylation of amines to introduce a 4-hydroxybutyl chain. This reaction is particularly useful in the synthesis of modified nucleosides and other nitrogen-containing bioactive molecules.

A notable example is the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines. researchgate.net These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as inhibitors of various enzymes. The synthesis involves the N-alkylation of a pyrazolo[3,4-d]pyrimidine core with a suitable 4-hydroxybutylating agent. While the original literature may describe the use of 4-bromobutanol or other haloalcohols, this compound serves as an excellent alternative due to the superior leaving group ability of the mesylate compared to halides.

The reaction typically proceeds by treating the pyrazolo[3,4-d]pyrimidine with a base, such as sodium hydride or an organic base, to deprotonate the nitrogen atom, which then acts as a nucleophile to displace the mesylate group of this compound.

Table 2: Synthesis of 4-Amino-1-(4-hydroxybutyl)pyrazolo[3,4-d]pyrimidine Derivatives

| Substrate | Reagent | Product | Application |

|---|

This method provides a straightforward route to a variety of N-substituted heterocyclic compounds with a pendant hydroxyl group, which can be further modified to modulate the biological activity of the molecule.

Beyond N-alkylation, this compound is a precursor for the synthesis of various heterocyclic compounds. The most direct application is the formation of tetrahydrofuran (B95107) (THF) derivatives. Intramolecular cyclization of this compound can be induced under basic conditions. The hydroxyl group is deprotonated to form an alkoxide, which then displaces the mesylate group at the other end of the carbon chain in an intramolecular SN2 reaction, yielding tetrahydrofuran. nih.gov

Furthermore, this compound is utilized in the synthesis of more complex heterocyclic systems, such as carboacyclic nucleosides. In the synthesis of certain pyrazolo[3,4-d]pyrimidine analogues, a 4-hydroxybutyl side chain is attached to the heterocyclic core. This acyclic sugar mimic can be crucial for the molecule's interaction with biological targets. The synthesis often involves the alkylation of the heterocyclic base with a reagent like this compound.

Table 3: Heterocyclic Synthesis Using this compound

| Reaction Type | Product | Significance |

|---|---|---|

| Intramolecular Cyclization | Tetrahydrofuran | Common solvent and structural motif in natural products nih.gov |

The structure of this compound allows for its use in stereoselective synthesis. While the molecule itself is achiral, it can be used to react with chiral substrates or be transformed into a chiral molecule through enzymatic or catalytic processes.

For instance, the hydroxyl group can be a target for enzymatic resolution, where an enzyme selectively acylates or deacylates one enantiomer of a chiral derivative of this compound, allowing for the separation of enantiomers. Alternatively, the hydroxyl group can be oxidized to an aldehyde or ketone, which can then undergo asymmetric reduction to introduce a chiral center.

In the context of alkylation reactions, if this compound is used to alkylate a chiral amine or other nucleophile, the resulting product will be a mixture of diastereomers if a new stereocenter is formed. The stereochemical outcome of such reactions can sometimes be controlled by the choice of reagents and reaction conditions.

While direct examples of stereoselective synthesis starting from this compound are not abundant in the literature, its potential as a prochiral substrate is clear. The development of new catalytic systems for asymmetric transformations could expand its utility in this area. For example, asymmetric alkylation of prochiral enolates with reagents like this compound could provide a route to chiral carbonyl compounds. ub.edunih.gov

Contributions to Medicinal Chemistry Research

The primary contribution of this compound to medicinal chemistry lies in its role as a key building block for the synthesis of therapeutic agents. Its most prominent application is in the synthesis of the anticancer drug Busulfan, which has been a mainstay in the treatment of chronic myeloid leukemia for decades. openmedicinalchemistryjournal.comunomaha.edu The ability to efficiently construct the 1,4-bis(methanesulfonyloxy)butane pharmacophore of Busulfan is a testament to the utility of this intermediate.

Furthermore, its use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has contributed to the development of a class of compounds with a wide range of biological activities, including potential treatments for cancer and viral infections. researchgate.netunisi.it These molecules often function as kinase inhibitors, and the 4-hydroxybutyl side chain can play a crucial role in binding to the target enzyme.

The bifunctional nature of this compound also makes it a potential candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The hydroxyl group can be used to attach a targeting moiety, while the mesylate can be used to link the cytotoxic payload or the E3 ligase-binding element.

Chemical Degradation and Stability Kinetics of 4 Hydroxybutyl Methanesulfonate

Degradation Product of Busulfan (B1668071) Hydrolysis Research

4-Hydroxybutyl methanesulfonate (B1217627) is recognized as a primary degradation product resulting from the hydrolysis of Busulfan in aqueous solutions. researchgate.netresearchgate.netoup.com Research into the degradation pathways of Busulfan has identified 4-hydroxybutyl methanesulfonate and methanesulfonic acid as the initial products. researchgate.netresearchgate.netoup.com

Further investigation into the hydrolytic degradation of Busulfan reveals that this compound is an unstable intermediate. oup.com This intermediate undergoes subsequent cyclization to form tetrahydrofuran (B95107) (THF) and also degrades to 1,4-butanediol (B3395766). oup.com The formation of THF is a critical aspect of Busulfan degradation, as THF is classified as a toxic impurity. oup.com Consequently, monitoring THF levels is a requirement under the International Conference on Harmonization (ICH) guidelines for Busulfan injectable products. oup.com

The hydrolysis of Busulfan into these products, including the intermediate this compound, is a significant factor influencing the stability of Busulfan solutions. researchgate.netresearchgate.net Studies have shown that the degradation of Busulfan, and thus the formation of this compound, is dependent on factors such as temperature and the composition of the aqueous medium. researchgate.netnih.gov

| Initial Reactant | Intermediate Degradation Products | Final Degradation Products |

|---|---|---|

| Busulfan | This compound | Tetrahydrofuran (THF) |

| Methanesulfonic acid | 1,4-butanediol |

Kinetic Studies of this compound Cyclization

The degradation rate of Busulfan, the precursor to this compound, has been shown to be independent of pH in the range of 1.5 to 11. nih.gov However, the rate increases at higher pH values. nih.gov At 37°C, the degradation rate constant for Busulfan in pure water is 0.034 ± 0.001 h⁻¹. nih.gov The reaction of Busulfan with hydroxide (B78521) ions has a rate constant of 0.45 ± 0.01 h⁻¹M⁻¹. nih.gov These kinetics of Busulfan degradation provide an indirect measure of the formation kinetics of this compound.

The cyclization of this compound to THF is a significant pathway. oup.com The development of specific gas chromatographic methods allows for the quantitative determination of THF, which is crucial for assessing the extent of this cyclization reaction in Busulfan injectable formulations. oup.com

| Condition | Rate Constant |

|---|---|

| Degradation in pure water | 0.034 ± 0.001 h⁻¹ |

| Reaction with hydroxide ion | 0.45 ± 0.01 h⁻¹M⁻¹ |

Influence of Environmental Factors on Chemical Stability

The chemical stability of this compound is intrinsically linked to the stability of its parent compound, Busulfan, and is significantly influenced by environmental factors. Temperature is a primary factor affecting the degradation of Busulfan and, consequently, the formation and subsequent reactions of this compound. researchgate.netnih.gov

Studies on diluted Busulfan infusion solutions have demonstrated that their stability is highly dependent on temperature. researchgate.net For instance, the stability of Busulfan solutions decreases as the temperature increases. researchgate.net At a concentration of 0.5 mg/mL, Busulfan solutions are considered physico-chemically stable for at least 36 hours when stored at 13-15°C. researchgate.net However, at room temperature (20 ± 5 °C), the stability is reduced to 8 hours. researchgate.netresearchgate.net Refrigerated storage at 2–8 °C can extend the stability. researchgate.netresearchgate.net

The pH of the medium also plays a role, with the degradation rate of Busulfan increasing at pH values above 11. nih.gov The components of buffer solutions, such as phosphate (B84403) buffers, can also influence the degradation rate. nih.gov For example, the reactivity of HPO₄²⁻ towards Busulfan is six times higher than that of H₂PO₄⁻. nih.gov The presence of other substances, such as those found in DNA, can also lead to the formation of adducts, indicating the reactivity of the butoxy group that is hydroxylated in this compound. nih.gov

| Factor | Observation |

|---|---|

| Temperature | Stability decreases as temperature increases. researchgate.netresearchgate.net |

| pH | Degradation rate increases at pH > 11. nih.gov |

| Buffer Components | Reactivity of phosphate buffer components (HPO₄²⁻ vs. H₂PO₄⁻) affects degradation rate. nih.gov |

Advanced Analytical Methodologies for 4 Hydroxybutyl Methanesulfonate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-hydroxybutyl methanesulfonate (B1217627) from the active pharmaceutical ingredient (API) and other related substances. The choice between gas and liquid chromatography is dictated by the analyte's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-hydroxybutyl methanesulfonate itself may undergo cyclization to tetrahydrofuran (B95107) (THF) under thermal stress, GC methods are extensively used for related, more volatile methanesulfonate esters, and the principles are applicable for its analysis, often following derivatization. oup.comoup.com Direct injection GC methods can suffer from contamination issues when analyzing trace levels of impurities in highly concentrated API samples. researchgate.net

Key aspects of GC methodologies for methanesulfonate esters include:

Columns: A variety of capillary columns are used, with selection based on the required polarity for separation. Common choices include DB-1701, DB-WAX, and HP-5, which offer different selectivities. japsonline.comglobalresearchonline.net

Sample Introduction: A dissolve-and-inject approach using a splitless mode is often adopted to enhance sensitivity for trace-level impurities. researchgate.netglobalresearchonline.net

Derivatization: To improve volatility and detectability, derivatization is a common strategy. For instance, busulfan (B1668071) and related compounds can be converted to more volatile derivatives like 1,4-diiodobutane (B107930) for easier GC analysis. nih.govtci-thaijo.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1701 (fused silica (B1680970) capillary) | japsonline.com |

| Carrier Gas | Helium or Nitrogen | globalresearchonline.net |

| Injector | Split/Splitless, 220 °C | globalresearchonline.net |

| Oven Program | Initial 80°C, ramped to 240°C | japsonline.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | globalresearchonline.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For sulfonate esters like this compound, which lack a strong UV-absorbing chromophore, HPLC analysis typically requires derivatization to enable sensitive detection. nih.gov

Derivatization in HPLC: A common strategy involves a pre-column derivatization reaction where a chromophore is attached to the analyte. Dithiocarbamates, such as sodium N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate, are effective derivatizing reagents for methanesulfonates. nih.govgoogle.commdpi.com The reaction creates a product with strong UV absorbance, significantly enhancing detection sensitivity. google.comgoogle.com Another approach involves converting the methanesulfonates into corresponding iodoalkanes, which are then derivatized with a UV-active reagent. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Sodium N,N-diethyldithiocarbamate (DDTC) | nih.govgoogle.com |

| Column | C18 (e.g., GL Sciences IntertSustain C18) | google.com |

| Mobile Phase | Acetonitrile and 5mmol/L Ammonium Acetate (Gradient) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection | UV Detector (e.g., 277 nm) | nih.govgoogle.com |

Spectrometric Detection and Identification Methods

Spectrometric detectors, particularly mass spectrometry (MS), are indispensable for the positive identification and sensitive quantification of trace-level impurities like this compound.

Mass Spectrometry (MS): Coupling MS with either GC or LC provides high selectivity and sensitivity, making it the detector of choice for genotoxic impurity analysis. chromatographyonline.com

GC-MS: In GC-MS, analytes are separated by the GC and then ionized and detected by the MS. For trace analysis, operating the mass spectrometer in the Selected Ion Monitoring (SIM) mode enhances sensitivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise. nih.gov This technique is well-suited for quantifying known impurities at parts-per-million (ppm) levels. globalresearchonline.net

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity. nih.gov This is particularly useful when dealing with complex matrices. By using Multiple Reaction Monitoring (MRM) mode, a specific parent ion is selected, fragmented, and then a specific daughter ion is monitored. chromatographyonline.com This highly selective process significantly improves the signal-to-noise ratio, allowing for detection at very low levels (e.g., ng/g). japsonline.comnih.gov

UV Detection: As mentioned previously, UV detection is commonly used in conjunction with HPLC. While this compound itself is not UV-active, derivatization introduces a chromophore, allowing for sensitive detection. mdpi.com The detection wavelength is chosen based on the maximum absorbance of the derivatized product, for instance, around 277 nm for DDTC derivatives. nih.govgoogle.com

Method Validation for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. For research and quality control of potentially genotoxic impurities, method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. ich.orgeuropa.eu The validation process demonstrates that the method is reliable, accurate, and precise for the analysis of trace-level impurities. researchgate.net

The key validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components such as the API, other impurities, or degradation products. ich.org Specificity is demonstrated by the absence of interfering peaks in blank and placebo samples and by the ability to separate the analyte from spiked impurities. europa.eu

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Reproducibility: Precision between different laboratories. ich.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by analyzing samples spiked with a known amount of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery, expressed as a percentage of the known amount recovered, is then calculated. nih.gov For trace impurity analysis, recovery is typically expected to be within a range of 80-120%. nih.govnih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage. researchgate.net

| Parameter | Objective | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time. Peak purity should pass. | ich.orgeuropa.eu |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.99 | nih.gov |

| Accuracy (% Recovery) | To determine the closeness of the measured value to the true value. | Typically 80-120% for trace impurities. | nih.govnih.gov |

| Precision (% RSD) | To assess the scatter of results from repeated measurements. | RSD ≤ 15% at the limit of quantitation (LOQ). | pharmabeginers.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. | nih.gov |

Theoretical and Computational Studies of 4 Hydroxybutyl Methanesulfonate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. It explains how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density.

In 4-hydroxybutyl methanesulfonate (B1217627), the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and sulfonate groups, which possess lone pairs of electrons. The LUMO is likely to be centered around the antibonding orbitals of the C-O and S-O bonds. The distribution of these frontier orbitals would govern the molecule's reactivity towards nucleophiles and electrophiles.

Furthermore, electronic structure analysis can provide insights into the charge distribution within the molecule. The electronegative oxygen atoms of the methanesulfonate group create a significant partial positive charge on the sulfur atom and the adjacent carbon of the butyl chain, making them susceptible to nucleophilic attack. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor.

Table 1: Predicted Electronic Properties of 4-Hydroxybutyl Methanesulfonate (Illustrative) This table presents hypothetical values based on typical results from DFT calculations for similar small organic molecules, as specific literature data for this compound is unavailable.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ +1.0 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 10.5 eV | Reflects chemical reactivity and kinetic stability. A large gap suggests high stability. |

| Dipole Moment | ~ 4-5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, a key reaction is its intramolecular cyclization to form tetrahydrofuran (B95107) (THF) and methanesulfonic acid. This reaction is a known degradation pathway of the anticancer drug busulfan (B1668071), for which this compound is an intermediate.

The cyclization is an intramolecular Williamson ether synthesis, where the terminal hydroxyl group acts as a nucleophile, attacking the carbon atom bearing the methanesulfonate leaving group. Computational studies, likely employing DFT methods, can model this process in detail.

The process would involve:

Reactant Complex: Modeling the initial conformation of this compound where the hydroxyl group is positioned for a nucleophilic attack on the carbon atom bonded to the mesylate group.

Transition State (TS) Search: Locating the transition state structure for the intramolecular SN2 reaction. This structure would feature a partially formed O-C bond and a partially broken C-OMs bond. The energy of the transition state relative to the reactant determines the activation energy of the reaction.

Product Complex: Modeling the final products, tetrahydrofuran and the methanesulfonate anion.

The activation energy calculated from the difference in energy between the reactant and the transition state provides a quantitative measure of the reaction rate. Such calculations can also explore the influence of solvent on the reaction pathway, for instance, by using implicit or explicit solvent models. While specific computational studies on the cyclization of this compound are not widely published, the methodology is well-established for similar reactions. psu.edu

Table 2: Hypothetical Energy Profile for the Cyclization of this compound This table provides an illustrative example of the kind of data that would be generated from a computational study of the reaction pathway. The values are not from a published study on this specific molecule.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Initial state, lowest energy conformation. |

| Transition State | +20.5 | Highest energy point along the reaction coordinate, representing the activation barrier. |

| Products (Tetrahydrofuran + Methanesulfonate) | -15.0 | Final state, thermodynamically more stable than the reactant. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved through systematic searches of the potential energy surface or, more dynamically, through molecular dynamics (MD) simulations.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. acs.org These simulations provide a detailed picture of the conformational landscape and the transitions between different conformers. For this compound, key conformational variables include the dihedral angles along the C-C-C-C backbone and the C-O-S-C linkage.

Studies on related alkyl sulfonate systems using MD simulations have shown that the length of the alkyl chain significantly influences the structural organization and dynamics in the liquid phase. mdpi.com It is expected that in this compound, gauche and anti conformations along the butyl chain would exist in equilibrium, with the relative populations depending on the solvent environment and temperature. The flexibility of the chain is also crucial for the intramolecular cyclization reaction, as it allows the molecule to adopt a conformation suitable for the nucleophilic attack.

Table 3: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | HO-C1-C2-C3 | Rotation around the C1-C2 bond. |

| τ2 | C1-C2-C3-C4 | Rotation around the C2-C3 bond, defining the main chain conformation (gauche/anti). |

| τ3 | C2-C3-C4-O | Rotation around the C3-C4 bond. |

| τ4 | C4-O-S-C(methyl) | Rotation around the O-S bond of the methanesulfonate group. |

Intermolecular Interaction Modeling

The hydroxyl and methanesulfonate groups in this compound are capable of forming strong intermolecular interactions, particularly hydrogen bonds. nih.gov The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and an acceptor (with its oxygen atom). The oxygen atoms of the methanesulfonate group are strong hydrogen bond acceptors.

Computational modeling can be used to study these interactions in detail, for example, by analyzing the structure and energetics of dimers or larger clusters of this compound, or its interactions with solvent molecules like water. Quantum chemical calculations can determine the geometry and binding energy of these hydrogen-bonded complexes.

For instance, a study of methanesulfonic acid with water using DFT has shown that strong hydrogen bonding occurs between the sulfonic acid group and water molecules. nih.gov Similarly, this compound would be expected to form strong hydrogen bonds with water, which would influence its solubility and reactivity. MD simulations can also provide insights into the structure and dynamics of these hydrogen bond networks in the condensed phase. acs.org Understanding these intermolecular forces is crucial for predicting the macroscopic properties of the substance, such as its boiling point, viscosity, and behavior in biological environments.

Table 4: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor Group (on 4-HBMS) | Acceptor Group (on other molecule) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -OH | Water (O), Carbonyl (O), etc. | -3 to -8 |

| Hydrogen Bond | - | -OH (from another molecule) | -3 to -6 |

| Hydrogen Bond | - | -SO3- (O atoms) | -4 to -7 |

Biomolecular Interaction Mechanisms of 4 Hydroxybutyl Methanesulfonate Non Clinical Focus

Mechanistic Basis of Alkylating Activity

4-Hydroxybutyl methanesulfonate (B1217627) is a monofunctional alkylating agent. Its reactivity stems from the methanesulfonate group, which is an excellent leaving group, attached to a butyl chain. The mechanism of action involves the nucleophilic attack by electron-rich sites in biological macromolecules on the carbon atom of the butyl group, leading to the displacement of the methanesulfonate anion. This process, known as alkylation, results in the formation of a stable covalent bond between the 4-hydroxybutyl moiety and the biological target.

The alkylating activity of methanesulfonates can proceed through either an S(_N)1 or S(_N)2 mechanism. In an S(_N)1 reaction, the leaving group departs first, forming a carbocation intermediate, which then rapidly reacts with a nucleophile. In an S(_N)2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs, in a concerted step. For primary alkyl methanesulfonates like 4-hydroxybutyl methanesulfonate, the S(_N)2 mechanism is generally favored. ontosight.aioaes.cc This means the rate of reaction is dependent on the concentration of both the alkylating agent and the nucleophile. The presence of the terminal hydroxyl group on the butyl chain may influence the reactivity and solubility of the compound but does not alter the fundamental alkylating mechanism of the methanesulfonate ester.

Interaction with Nucleic Acids (DNA)

DNA Adduct Formation Studies

As a monofunctional alkylating agent, this compound is expected to react with nucleophilic centers in DNA, forming covalent adducts. The primary targets for alkylation in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. While specific studies on the DNA adduct profile of this compound are not extensively documented in publicly available literature, the reactivity of similar alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), is well-characterized. These agents preferentially alkylate the N7 position of guanine (B1146940) and the N3 position of adenine. nih.govmdpi.comnih.gov It is highly probable that this compound follows a similar pattern, forming adducts such as 7-(4-hydroxybutyl)guanine (B13864059) and 3-(4-hydroxybutyl)adenine.

Studies on the related bifunctional alkylating agent busulfan (B1668071) (1,4-butanediol dimethanesulfonate), from which this compound is a degradation product, have identified various DNA adducts. These include mono-adducts with guanine and cross-linked adducts. researchgate.netthieme-connect.com The formation of mono-adducts from busulfan treatment further supports the likelihood of this compound forming similar single-base modifications. Research on N-butyl-N-(4-hydroxybutyl)nitrosamine, another compound featuring the 4-hydroxybutyl group, has also demonstrated its capacity to form DNA adducts, leading to mutations. iarc.frdovepress.com

| Potential DNA Adduct | Site of Alkylation | Rationale based on Analogous Compounds |

| 7-(4-hydroxybutyl)guanine | N7 of Guanine | Most common site for alkylation by simple alkyl methanesulfonates like MMS and EMS. nih.govmdpi.comnih.gov |

| 3-(4-hydroxybutyl)adenine | N3 of Adenine | A significant adduct formed by simple alkyl methanesulfonates. nih.govmdpi.comnih.gov |

| O⁶-(4-hydroxybutyl)guanine | O⁶ of Guanine | A less frequent but highly mutagenic lesion caused by some alkylating agents. |

Influence on DNA Structure and Cellular Processes

The formation of DNA adducts by this compound can significantly impact the structure and function of DNA, thereby affecting crucial cellular processes like replication and transcription.

Distortion of DNA Helix: The attachment of a 4-hydroxybutyl group to a DNA base can cause distortions in the DNA double helix. nih.gov These structural alterations can interfere with the binding of proteins that recognize specific DNA sequences.

Inhibition of DNA Replication: Alkylated bases can act as physical blocks to the DNA polymerase machinery. acs.org When a replication fork encounters a DNA adduct, it may stall or collapse, leading to the formation of single-strand breaks and, potentially, more severe double-strand breaks. nih.govnih.gov This replication stress can trigger cell cycle arrest to allow for DNA repair. researchgate.net Studies with methyl methanesulfonate (MMS) have shown that N-alkylations can physically block replication fork elongation, leading to the formation of DNA damage foci. acs.org

Transcriptional Interference: DNA adducts can also impede the process of transcription. The RNA polymerase may be blocked by the lesion, leading to incomplete messenger RNA (mRNA) transcripts and reduced gene expression. rsc.org

Induction of DNA Repair Pathways: The cellular response to DNA alkylation damage involves the activation of various DNA repair pathways. The primary mechanism for repairing the types of lesions formed by monofunctional alkylating agents is base excision repair (BER). In this pathway, a specific DNA glycosylase recognizes and removes the damaged base, followed by the action of other enzymes to restore the correct DNA sequence. nih.gov If the damage is extensive or not repaired properly, it can lead to mutations or cell death (apoptosis). ontosight.ainih.gov

Interaction with Proteins and Other Cellular Nucleophiles

The electrophilic nature of this compound makes it reactive not only with DNA but also with other nucleophilic molecules within the cell, most notably proteins and the tripeptide glutathione (B108866) (GSH).

Alkylation can occur on nucleophilic amino acid residues in proteins. The most common targets are the sulfur atom of cysteine and the nitrogen atoms in the side chains of histidine and lysine (B10760008). The reaction with cysteine residues results in the formation of a stable thioether linkage. Such modifications can alter the protein's three-dimensional structure, leading to changes in its activity, stability, or interactions with other molecules. nih.govnih.gov

Glutathione is a major cellular antioxidant and plays a crucial role in the detoxification of electrophilic compounds. The thiol group of the cysteine residue in glutathione is a potent nucleophile that can react with this compound. This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), results in the formation of a glutathione conjugate. semanticscholar.org This conjugation marks the alkylating agent for excretion from the cell, thus representing a significant detoxification pathway. semanticscholar.org The reaction with glutathione can diminish the extent of DNA and protein damage by reducing the intracellular concentration of the alkylating agent. oncotarget.com

| Cellular Nucleophile | Site of Interaction | Outcome of Interaction |

| Proteins | Cysteine (thiol group), Histidine (imidazole ring), Lysine (ε-amino group) | Alteration of protein structure and function, potential enzyme inhibition. nih.govnih.gov |

| Glutathione (GSH) | Cysteine (thiol group) | Detoxification and elimination of the alkylating agent from the cell. semanticscholar.orgoncotarget.com |

Enzymatic Reactivity and Biocatalytic Transformations

While primarily known for its non-enzymatic alkylating reactions, the 4-hydroxybutyl moiety of this compound and related compounds can be recognized by certain enzymes, potentially leading to biocatalytic transformations.

Substrate Recognition in Enzymatic Systems

The 4-hydroxybutyl group, with its specific length and terminal hydroxyl group, can fit into the active sites of various enzymes. The hydroxyl group can act as a hydrogen bond donor or acceptor, and the flexible butyl chain can adapt to the hydrophobic pockets of an enzyme's active site. This recognition can lead to the compound acting as a substrate for enzymatic modification.

For instance, studies on related molecules have demonstrated this principle:

N²-phenyl-9-(4-hydroxybutyl)guanine has been shown to be an excellent substrate for Herpes simplex virus thymidine (B127349) kinase, which phosphorylates the terminal hydroxyl group. researchgate.net This indicates that the 4-hydroxybutyl side chain is effectively accommodated within the enzyme's active site.

Deoxyhypusine synthase recognizes the 4-aminobutyl moiety of its substrate spermidine (B129725) and transfers it to a lysine residue. researchgate.netresearchgate.net This highlights the ability of enzymes to specifically recognize a four-carbon chain with a terminal functional group.

In a study on Trypanosoma brucei GlcNAc-PI de-N-acetylase , a synthetic substrate analogue containing a 2-(4-hydroxybutyl)amino group was processed by the enzyme, further showing that a hydroxybutyl moiety can be recognized within an enzyme active site. rsc.org

| Enzyme/Enzyme Class | Recognized Moiety | Type of Transformation | Reference Compound |

| Herpes simplex virus thymidine kinase | 4-hydroxybutyl | Phosphorylation | N²-phenyl-9-(4-hydroxybutyl)guanine researchgate.net |

| Deoxyhypusine synthase | 4-aminobutyl | Transfer to lysine | Spermidine researchgate.netresearchgate.net |

| Trypanosoma brucei GlcNAc-PI de-N-acetylase | 2-(4-hydroxybutyl)amino | Deacetylation | Synthetic substrate analogue rsc.org |

Enzyme Inhibition Mechanisms

Extensive research into the biomolecular interactions of this compound (4-HBM), a primary metabolite of the alkylating agent busulfan, has primarily focused on its role within the metabolic pathway of its parent compound. Busulfan is predominantly metabolized through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferase (GST) enzymes. nih.govdrugbank.comresearchgate.net This metabolic process is significant, with GSTs, particularly the alpha-class isoenzyme GSTA1, playing a crucial role in the clearance of busulfan. nih.govdrugbank.com

While the metabolism of busulfan itself is well-characterized, and the influence of GST activity and genetic polymorphisms on its pharmacokinetics is a subject of numerous studies, there is a notable lack of direct scientific evidence detailing the specific enzyme inhibition mechanisms of its metabolite, this compound. nih.govelsevierpure.com

Current scientific literature does not provide specific data, such as IC50 or Ki values, that would quantify the inhibitory potency of this compound against any particular enzyme. Furthermore, the mode of any potential enzyme inhibition, whether competitive, non-competitive, or otherwise, has not been elucidated. The available research centers on the enzymatic conjugation of the parent drug, busulfan, rather than the direct inhibitory effects of its metabolites like this compound on enzymatic processes. nih.govwvu.edunih.gov

Consequently, a detailed analysis of the enzyme inhibition mechanisms of this compound, including data tables on its inhibitory constants and the specific enzymes it may target, cannot be provided at this time due to the absence of such information in the reviewed scientific literature. Further research is required to investigate and characterize the potential biomolecular interactions and enzyme inhibition properties of this compound.

In Vitro Biochemical Metabolism Studies of 4 Hydroxybutyl Methanesulfonate

Identification of Primary Metabolic Transformations

In vitro studies are instrumental in identifying the initial biochemical changes a compound undergoes. For 4-hydroxybutyl methanesulfonate (B1217627), a primary degradation product of busulfan (B1668071) in aqueous solutions, its metabolic transformations are of significant interest. researchgate.net The hydrolysis of busulfan itself yields 4-hydroxybutyl methanesulfonate and methanesulfonic acid. researchgate.net This initial transformation is a non-enzymatic chemical process that can occur in aqueous environments.

Further metabolism of this compound likely involves enzymatic pathways. A key metabolic process for many xenobiotics is conjugation with endogenous molecules to increase water solubility and facilitate excretion. Glutathione (B108866) (GSH) conjugation is a major pathway for the detoxification of electrophilic compounds. mdpi.comwikipedia.org Given the structure of this compound, it is plausible that it undergoes conjugation with glutathione. This reaction can be either spontaneous or catalyzed by glutathione S-transferases (GSTs). researchgate.net

Another potential metabolic transformation is oxidation. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the oxidation of a wide range of substances. researchgate.net While the primary metabolism of the parent compound busulfan is dominated by GST-mediated conjugation, CYP enzymes may play a role in the subsequent metabolism of its metabolites. plos.org For instance, studies on other hydroxybutyl compounds have shown that they can be substrates for various oxidative enzymes.

The primary metabolic transformations of this compound can be summarized as follows:

Hydrolysis: As a degradation product of busulfan, its formation is a key initial step. researchgate.net

Glutathione Conjugation: A likely major pathway for its detoxification, similar to its parent compound. mdpi.comwikipedia.orgresearchgate.net

Oxidation: Potential for further metabolism by enzymes such as cytochrome P450s. researchgate.netplos.org

Involvement of Specific Enzyme Systems in Metabolism

The metabolism of this compound is anticipated to involve several key enzyme systems.

Glutathione S-Transferases (GSTs): GSTs are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic substrates. mdpi.comwikipedia.org The metabolism of busulfan, the precursor to this compound, is predominantly carried out through conjugation with glutathione, a reaction that can be catalyzed by GSTs. researchgate.netplos.org Specifically, GSTA1 has been identified as a key enzyme in the metabolism of busulfan. plos.org It is therefore highly probable that GSTs, including GSTA1, are also involved in the metabolism of this compound. The GST-catalyzed conjugation renders the compound more water-soluble, facilitating its elimination from the body. mdpi.com

Cytochrome P450 (CYP) Enzymes: While the initial metabolism of busulfan is not primarily mediated by CYPs, these enzymes may be involved in the secondary metabolism of its metabolites. plos.org For other compounds with hydroxyl groups, CYPs are known to catalyze oxidation reactions. Therefore, it is conceivable that CYP enzymes could oxidize the hydroxyl group of this compound to an aldehyde or carboxylic acid.

Other Potential Enzyme Systems: Other enzyme systems that could potentially be involved in the metabolism of this compound include alcohol dehydrogenases and aldehyde dehydrogenases, which are involved in the oxidation of alcohols and aldehydes, respectively.

The table below summarizes the key enzyme systems potentially involved in the metabolism of this compound.

| Enzyme System | Potential Role in Metabolism |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to this compound, leading to its detoxification and excretion. mdpi.comwikipedia.orgresearchgate.netplos.org |

| Cytochrome P450 (CYP) Enzymes | May be involved in the oxidative metabolism of the hydroxyl group. researchgate.netplos.org |

| Alcohol Dehydrogenases | Potential involvement in the oxidation of the primary alcohol group. |

| Aldehyde Dehydrogenases | Potential involvement in the further oxidation of any aldehyde metabolites formed. |

Metabolite Identification and Characterization in Biochemical Systems

Identifying and characterizing the metabolites of a compound are crucial steps in understanding its metabolic fate. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are commonly used for these studies.

For this compound, the expected metabolites would arise from the enzymatic reactions described in the previous section. The primary metabolite resulting from the initial hydrolysis of busulfan is this compound itself. researchgate.net

Subsequent metabolism is likely to produce a glutathione conjugate. The structure of this conjugate would involve the attachment of the glutathione molecule to the butyl chain of this compound, with the displacement of the methanesulfonate group. Further processing of the glutathione conjugate within the mercapturic acid pathway would lead to the formation of cysteine and N-acetylcysteine conjugates, which are common urinary metabolites of glutathione-conjugated xenobiotics.

Oxidative metabolism would lead to different products. Oxidation of the terminal hydroxyl group of this compound would yield an aldehyde, which could be further oxidized to a carboxylic acid.

A study investigating the degradation of busulfan in an aqueous solution identified this compound and methanesulfonic acid as degradation products. researchgate.net While this study focused on chemical degradation, it provides a basis for the initial products that would be present for further enzymatic metabolism.

The table below outlines the potential metabolites of this compound and the analytical techniques that could be used for their identification and characterization.

| Potential Metabolite | Formation Pathway | Analytical Techniques for Identification |

| Glutathione Conjugate | Glutathione S-Transferase (GST) mediated conjugation | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Cysteine Conjugate | Further metabolism of the glutathione conjugate | LC-MS, NMR |

| N-acetylcysteine Conjugate (Mercapturic Acid) | Final product of the mercapturic acid pathway | LC-MS, NMR |

| 4-Oxobutyl methanesulfonate (Aldehyde) | Oxidation of the hydroxyl group by alcohol dehydrogenase or CYPs | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, LC-MS |

| 4-Carboxybutyl methanesulfonate (Carboxylic Acid) | Oxidation of the aldehyde metabolite by aldehyde dehydrogenase | LC-MS, GC-MS after derivatization |

Comparative In Vitro Metabolic Profiling

Comparing the in vitro metabolic profile of this compound with structurally related compounds can provide valuable insights into structure-activity relationships and the influence of specific chemical moieties on metabolism. A relevant comparison can be made with busulfan and its other analogues.

Busulfan (1,4-butanediol dimethanesulfonate) is the parent compound from which this compound is derived. aacrjournals.orgnih.gov The primary in vitro metabolic pathway for busulfan is conjugation with glutathione. researchgate.netplos.org Comparing the rate and extent of glutathione conjugation of this compound with that of busulfan would reveal the impact of having a hydroxyl group instead of a second methanesulfonate group on the molecule's reactivity towards GSTs. It is hypothesized that the presence of the hydroxyl group might alter the electrophilicity of the molecule, potentially affecting the rate of conjugation.

Studies on other busulfan analogues have shown a wide range of activities and pharmacokinetic profiles. aacrjournals.orgnih.gov For instance, compounds with modifications to the alkyl chain have demonstrated different rates of metabolism and biological effects. By comparing the in vitro metabolic profile of this compound to these analogues, researchers can better understand how changes in the chemical structure influence interactions with metabolic enzymes.

The table below provides a comparative overview of the expected in vitro metabolism of this compound and its parent compound, busulfan.

| Compound | Primary In Vitro Metabolic Pathway | Key Enzymes Involved | Expected Primary Metabolites |

| This compound | Glutathione Conjugation, Oxidation | Glutathione S-Transferases (GSTs), Cytochrome P450s (CYPs), Alcohol/Aldehyde Dehydrogenases | Glutathione conjugate and its derivatives, oxidized products (aldehyde, carboxylic acid) |

| Busulfan | Glutathione Conjugation | Glutathione S-Transferases (GSTs), primarily GSTA1 researchgate.netplos.org | Glutathione conjugate, Tetrahydrothiophene (non-enzymatic) |

This comparative approach is essential for predicting the metabolic behavior of new chemical entities and for understanding the broader implications of structural modifications within a class of compounds.

Emerging Research Avenues and Future Perspectives for 4 Hydroxybutyl Methanesulfonate

Development of Advanced Synthetic Methodologies

The synthesis of 4-hydroxybutyl methanesulfonate (B1217627) and its derivatives is foundational to its application in research and development. Current methodologies predominantly rely on the esterification of 1,4-butanediol (B3395766).

A common and established method for synthesizing methanesulfonate esters involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov For instance, the synthesis of 4-((tert-butoxycarbonyl)amino)butyl methanesulfonate is achieved by reacting tert-butyl (4-hydroxybutyl)carbamate with methanesulfonyl chloride and triethylamine in dichloromethane. nih.gov Similarly, this approach is used in the multi-step synthesis of complex molecules, such as matrine (B1676216) derivatives, where an intermediate alcohol is converted to its methanesulfonate to facilitate subsequent reactions. mdpi.com

Future research is anticipated to focus on developing more advanced and sustainable synthetic strategies. Key areas for development include:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents is a major goal. This could involve exploring enzymatic synthesis, where lipases or other enzymes could catalyze the selective mesylation of 1,4-butanediol, potentially avoiding the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. Developing a flow-based synthesis for 4-hydroxybutyl methanesulfonate could lead to a more efficient and reproducible manufacturing process.

Novel Catalytic Systems: Investigating new catalysts for the mesylation reaction could lead to milder reaction conditions and improved selectivity, reducing the formation of byproducts such as the double-mesylated species.

Table 1: Comparison of Synthetic Methodologies for Methanesulfonates

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Batch Synthesis | Reaction of an alcohol with methanesulfonyl chloride and a base (e.g., triethylamine) in a solvent like dichloromethane. mdpi.comnih.gov | Well-established, versatile for various substrates. | Often requires stoichiometric base, can use hazardous solvents, potential for thermal runaway in large batches. |

| Enzymatic Synthesis | Use of enzymes (e.g., lipases) to catalyze the mesylation reaction. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be limiting, may require optimization for specific substrates. |

| Flow Chemistry | The reaction is performed in a continuous stream within a microreactor or tube. | Superior heat and mass transfer, enhanced safety, easy scalability, high reproducibility. | Higher initial equipment cost, potential for channel clogging. |

Exploration of Novel Reaction Chemistries

The reactivity of this compound is dominated by the methanesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions. This property makes it a valuable alkylating agent.

Current applications demonstrate its role as a key intermediate. For example, the methanesulfonate group can be displaced by a nucleophile, effectively adding a 4-hydroxybutyl chain to a molecule. Alternatively, the hydroxyl group can be modified first, followed by the displacement of the mesylate. In the synthesis of certain matrine derivatives, a matrinic methanesulfonate is reduced by lithium aluminium hydride, where the methanesulfonate acts as a leaving group to form a butyl chain. mdpi.com This highlights its utility in constructing carbon skeletons.

Emerging research is exploring the use of this compound in more diverse chemical contexts:

Synthesis of Heterocyclic Systems: The bifunctional nature of this compound makes it an ideal precursor for synthesizing heterocyclic compounds. For example, intramolecular cyclization of derivatives where the hydroxyl group is converted into a nucleophile can lead to the formation of five-membered rings like tetrahydrofuran (B95107) or its derivatives. This strategy is seen in related systems where a 1-(4'-hydroxybutyl) moiety on a sugar scaffold is used to form spiro-tetrahydropyran rings. acs.org

Materials Science Applications: Sulfonate esters have been investigated as photoacid generators in photolithography. google.com Upon exposure to radiation, these compounds generate a strong acid, which then catalyzes chemical transformations in the surrounding polymer matrix. Exploring the potential of this compound or its derivatives in this area could open up new applications in microelectronics and advanced materials manufacturing.

Click Chemistry: The hydroxyl group can be functionalized with an azide (B81097) or alkyne, allowing the molecule to participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would enable the efficient and modular assembly of complex molecules for applications in drug discovery and materials science.

Deeper Mechanistic Insights into Biological Interactions

Understanding the interaction of this compound with biological systems is crucial, particularly as it is a known degradation product of the alkylating chemotherapeutic agent busulfan (B1668071). researchgate.net When busulfan is administered, it undergoes hydrolysis in the aqueous environment of the body, yielding methanesulfonic acid and this compound. researchgate.net

The primary mechanism of action for alkylating agents like busulfan involves the covalent modification of biological macromolecules. The methanesulfonate group is a potent leaving group, making the attached butyl chain electrophilic and susceptible to attack by nucleophiles found in biological systems, such as the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases.

Future research aims to elucidate these interactions with greater precision:

Target Identification: While it is understood that busulfan alkylates DNA, the specific protein targets of its metabolite, this compound, are less clear. Advanced proteomic techniques, such as activity-based protein profiling (ABPP), could be used to identify specific cysteine residues or other nucleophilic sites on proteins that are covalently modified by this compound. This could reveal novel mechanisms of action or off-target effects. Studies on related electrophilic compounds, such as sulforaphane (B1684495) analogs, have shown that they can selectively target cysteine residues in key regulatory proteins like Keap1. pnas.org

Metabolic Fate: A comprehensive understanding of the downstream metabolism of this compound is needed. After its formation from busulfan, it may undergo further transformations, such as oxidation of the hydroxyl group or conjugation for excretion. Mapping these metabolic pathways is essential for a complete understanding of busulfan's pharmacological profile.

Structural Biology of Adducts: Obtaining high-resolution structural data, for instance through X-ray crystallography or cryo-electron microscopy, of this compound covalently bound to its biological targets (e.g., proteins or DNA fragments) would provide definitive mechanistic insight into its mode of action and the functional consequences of the modification. Studies on related molecules, like 4-hydroxybutyl diphosphate, have shown that the hydroxybutyl moiety can bind within the active sites of enzymes. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. This integrated approach can guide synthesis, predict reactivity, and rationalize biological observations.

Table 2: Integrated Computational and Experimental Workflow

| Phase | Computational Approach | Experimental Validation |

|---|---|---|

| Design & Prediction | Quantum Mechanics (QM): Calculate reaction barriers and transition states to predict reactivity and guide the design of new synthetic routes. Molecular Docking: Predict the binding poses and affinities of this compound with potential protein targets. nih.gov | Synthesize novel derivatives based on computational predictions. nih.gov Perform in vitro binding assays and enzyme kinetics to confirm interactions with predicted targets. |

| Mechanistic Analysis | Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the compound in solution or at a protein-ligand interface to understand conformational changes and solvation effects. hbni.ac.in | Use X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target, confirming the computationally predicted binding mode. nih.govnih.gov |

| Property Optimization | Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate structural features with biological activity or physicochemical properties (e.g., cLogP) to design molecules with improved profiles. nih.gov | Synthesize and test the optimized compounds in cell-based assays to validate the QSAR predictions and assess functional outcomes. |

This iterative cycle of prediction and validation is crucial for future progress. For example, computational docking studies can identify potential protein targets for alkylation by this compound. nih.gov These predictions can then be tested experimentally through in vitro assays. The results of these experiments, including structural data from crystallography, can be used to refine the computational models, leading to more accurate predictions and a deeper understanding of the molecule's biological activity. This integrated strategy will be indispensable for exploring the full potential of this compound in medicinal chemistry and beyond.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 4-Hydroxybutyl methanesulfonate in pharmaceutical matrices?

Methodological Answer: For trace analysis of this compound and related sulfonate impurities, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely validated.

- GC-MS Parameters : Use a CP-SIL 8 CB capillary column with high-purity helium as the carrier gas. Employ electron impact ionization and single-ion monitoring (SIM) for specificity. Linear ranges of 0.1–1.0 μg·mL⁻¹, recoveries of 94–98%, and detection limits (LOD) near 6 ng·mL⁻¹ have been reported for similar methanesulfonates .

- HPLC : Derivatization followed by UV detection is effective. For example, sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) as the mobile phase ensures separation of sulfonate derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer : Due to structural similarities to ethyl methanesulfonate (a known mutagen and carcinogen), adhere to:

- Containment : Use fume hoods and closed systems to minimize inhalation/contact.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 1 M NaOH) to hydrolyze reactive esters before disposal .

Advanced Research Questions

Q. How can contradictory data on the hydrolysis kinetics of this compound be resolved?

Methodological Answer : Conflicting hydrolysis rates often arise from variations in pH, temperature, and matrix composition.

- Experimental Design :

- pH Dependence : Test stability in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC or GC-MS.

- Steric Effects : Compare hydrolysis rates with methyl/ethyl analogs. The hydroxyl group in 4-Hydroxybutyl may retard hydrolysis due to hydrogen bonding.

- Ionic Strength : Evaluate salt effects (e.g., NaCl, phosphate) on reaction kinetics .

Q. What mechanistic insights exist for this compound in mutagenesis studies?

Methodological Answer : Like ethyl methanesulfonate, this compound likely alkylates DNA at guanine N7 positions. Key steps:

- In Vitro Assays : Treat cell lines (e.g., MCF-7) and quantify DNA adducts via LC-MS/MS.

- Single-Cell Analysis : Use microfluidic devices to track CDKN1A induction (a DNA damage marker) in individual cells .

- Comparative Studies : Contrast mutagenic potency with other sulfonates using Ames tests or Comet assays .

Q. How does this compound interact with biological matrices compared to other sulfonates?